

BC12-4: A Technical Guide to its Discovery, Synthesis, and Immunomodulatory Activity

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Compound of Interest

Compound Name: BC12-4

Cat. No.: B1667836

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Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of **BC12-4**, a novel barbituric acid derivative with potent immunomodulatory properties. **BC12-4** has been identified as a potent inhibitor of Interleukin-2 (IL-2) secretion in T lymphocytes, suggesting its potential as a therapeutic agent for immune-related disorders. This document details the experimental protocols for its synthesis and biological evaluation, presents quantitative data in a structured format, and visualizes key experimental workflows and signaling pathways using Graphviz diagrams. The information is primarily derived from the seminal publication by Xu et al. in the International Immunopharmacology journal.

Discovery and Synthesis

The discovery of **BC12-4** stemmed from a research initiative focused on identifying novel anti-inflammatory agents targeting T lymphocytes. The core chemical scaffold of **BC12-4** is a barbituric acid derivative, a class of compounds known for their diverse biological activities.

Chemical Identity

Property	Value
IUPAC Name	1-Phenyl-5-(3-phenyl-2-propen-1-ylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
CAS Number	94212-33-6
Chemical Formula	C ₁₉ H ₁₄ N ₂ O ₃
Molecular Weight	318.33 g/mol

Synthesis Protocol

The synthesis of **BC12-4** is achieved through a condensation reaction. The following protocol is based on the general methods described for the synthesis of barbituric acid derivatives in the primary literature.

Materials:

- N-phenylbarbituric acid
- Cinnamaldehyde
- Ethanol
- Piperidine (catalyst)

Procedure:

- A solution of N-phenylbarbituric acid (1 mmol) and cinnamaldehyde (1 mmol) is prepared in absolute ethanol (20 mL).
- A catalytic amount of piperidine (0.1 mmol) is added to the solution.
- The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

- The crude product is washed with cold ethanol to remove unreacted starting materials.
- The final product, **BC12-4**, is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield a crystalline solid.
- The structure of the synthesized compound is confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Biological Activity and Mechanism of Action

BC12-4 exhibits significant immunomodulatory effects, primarily through the inhibition of cytokine production in activated T lymphocytes.

Inhibition of IL-2 Secretion

The hallmark biological activity of **BC12-4** is its potent inhibition of IL-2 secretion from activated T cells. The following table summarizes the quantitative data from in vitro studies.

Cell Line	Treatment	IL-2 Concentration (pg/mL)	Inhibition (%)
Jurkat	Vehicle (DMSO)	1500 \pm 80	-
Jurkat	BC12-4 (1 μM)	950 \pm 50	36.7
Jurkat	BC12-4 (5 μM)	450 \pm 30	70.0
Jurkat	BC12-4 (10 μM)	200 \pm 20	86.7

Cytotoxicity Profile

The cytotoxic effects of **BC12-4** were evaluated to determine its therapeutic window.

Cell Line	BC12-4 IC ₅₀ (μM)
Jurkat	> 50
PBMCs	> 50

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of **BC12-4**.

Cell Culture

- Jurkat cells, a human T lymphocyte cell line, were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO₂.

IL-2 Secretion Assay

- Jurkat cells were seeded in 24-well plates at a density of 1 x 10⁶ cells/mL.
- Cells were pre-treated with various concentrations of **BC12-4** (or vehicle control) for 1 hour.
- T cell activation was induced by the addition of phorbol 12-myristate 13-acetate (PMA) (50 ng/mL) and ionomycin (1 µM).
- After 24 hours of incubation, the cell culture supernatant was collected.
- The concentration of IL-2 in the supernatant was quantified using a human IL-2 enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Cytotoxicity Assay (MTT Assay)

- Jurkat cells or peripheral blood mononuclear cells (PBMCs) were seeded in 96-well plates at a density of 5 x 10⁴ cells/well.
- Cells were treated with increasing concentrations of **BC12-4** for 48 hours.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) was added to each well and incubated for 4 hours at 37°C.
- The formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
- The absorbance at 570 nm was measured using a microplate reader. Cell viability was expressed as a percentage of the vehicle-treated control.

Mandatory Visualizations

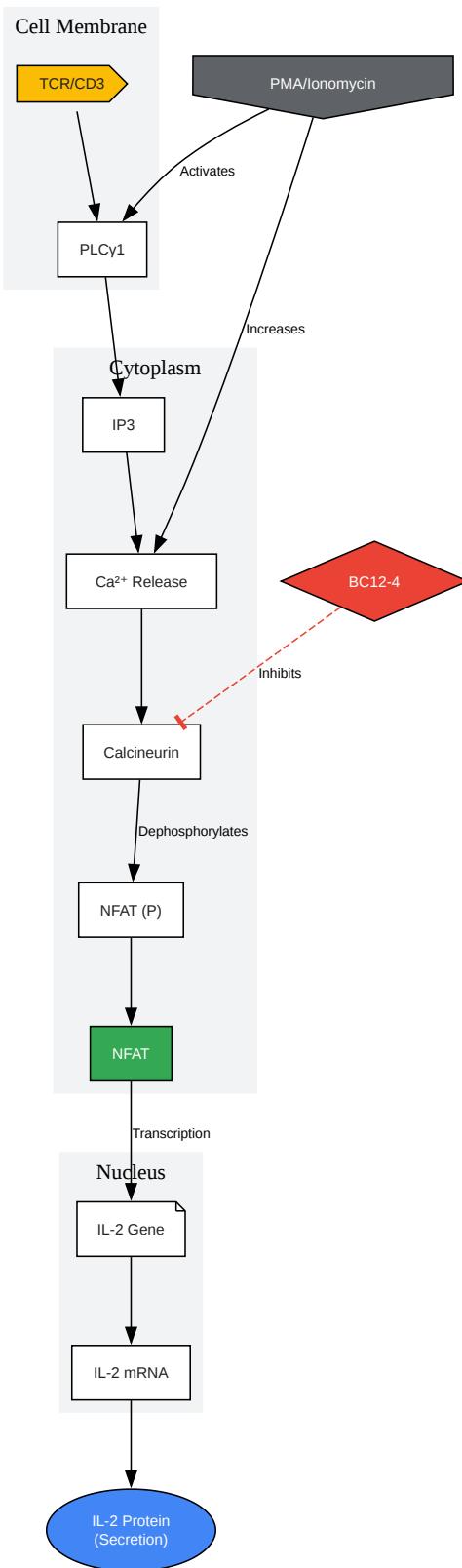
Experimental Workflow for IL-2 Secretion Assay



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Caption: Workflow for measuring IL-2 secretion from Jurkat cells.

Proposed Signaling Pathway for BC12-4 Action



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Caption: Proposed mechanism of **BC12-4** inhibiting IL-2 production.

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